molecular formula C8H20Cl2N2 B1487273 2-Methyl-1-(1-pyrrolidinyl)-2-propanamine dihydrochloride CAS No. 2206965-58-2

2-Methyl-1-(1-pyrrolidinyl)-2-propanamine dihydrochloride

Cat. No.: B1487273
CAS No.: 2206965-58-2
M. Wt: 215.16 g/mol
InChI Key: LISZXTGSFLTKRA-UHFFFAOYSA-N
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Description

2-Methyl-1-(1-pyrrolidinyl)-2-propanamine dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it a valuable substance in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(1-pyrrolidinyl)-2-propanamine dihydrochloride typically involves the reaction of 2-methyl-1-pyrrolidinyl-2-propanamine with hydrochloric acid. The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the formation of the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with precise control over reaction parameters such as temperature, pressure, and concentration. The use of advanced equipment and techniques ensures the efficient and cost-effective production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-(1-pyrrolidinyl)-2-propanamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and strong bases (e.g., sodium hydroxide, NaOH) are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of alkyl halides or substituted pyrrolidines.

Scientific Research Applications

2-Methyl-1-(1-pyrrolidinyl)-2-propanamine dihydrochloride is widely used in scientific research due to its unique chemical properties. Its applications include:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Employed in the study of biological systems and as a tool in molecular biology research.

  • Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

  • Industry: Utilized in the production of various chemical products and as an intermediate in industrial processes.

Mechanism of Action

The mechanism by which 2-Methyl-1-(1-pyrrolidinyl)-2-propanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Methyl-1-(1-pyrrolidinyl)-2-propanamine dihydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Nicotine: Another compound with a pyrrolidine ring, used primarily as a stimulant.

  • Phenylpiperidine derivatives: Compounds with similar structures used in various pharmaceutical applications.

  • Pyrrolidine-based alkaloids: Natural compounds with similar structures found in plants.

Each of these compounds has distinct properties and applications, making this compound unique in its own right.

Properties

IUPAC Name

2-methyl-1-pyrrolidin-1-ylpropan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-8(2,9)7-10-5-3-4-6-10;;/h3-7,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISZXTGSFLTKRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCCC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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